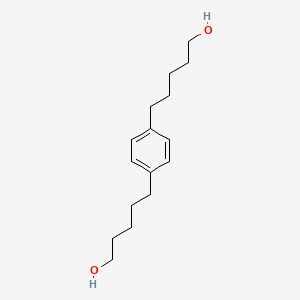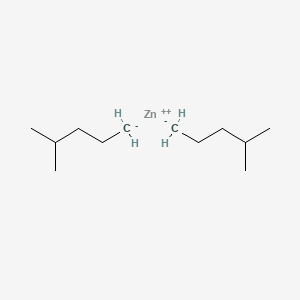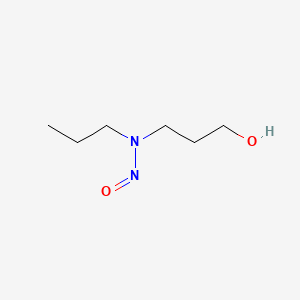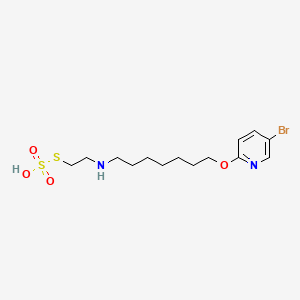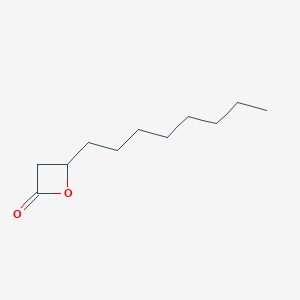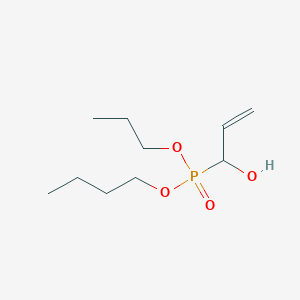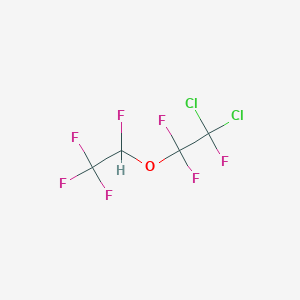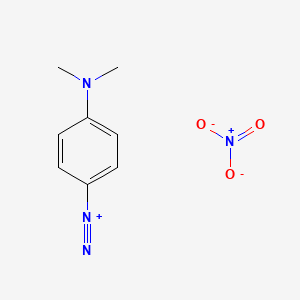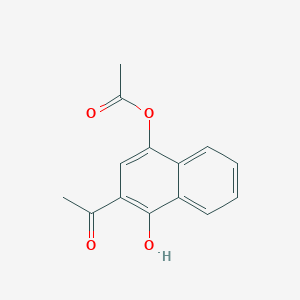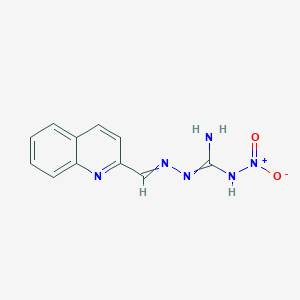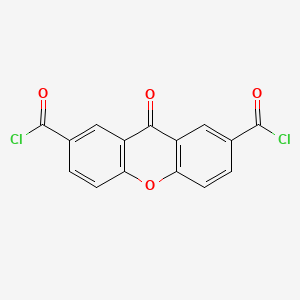
9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride is a chemical compound with the molecular formula C15H6Cl2O4 It is a derivative of xanthene, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride typically involves the chlorination of 9-Oxo-9H-xanthene-2,7-dicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chlorides .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 9-Oxo-9H-xanthene-2,7-dicarboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects . The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: A related compound with a single carboxylic acid group instead of two acyl chloride groups.
7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Another derivative with a methoxy group at the 7-position.
Uniqueness
9-Oxo-9H-xanthene-2,7-dicarbonyl dichloride is unique due to its dual acyl chloride groups, which make it highly reactive and versatile for various chemical transformations . This reactivity distinguishes it from other xanthene derivatives that may have different functional groups and reactivity profiles .
Properties
CAS No. |
40381-96-2 |
|---|---|
Molecular Formula |
C15H6Cl2O4 |
Molecular Weight |
321.1 g/mol |
IUPAC Name |
9-oxoxanthene-2,7-dicarbonyl chloride |
InChI |
InChI=1S/C15H6Cl2O4/c16-14(19)7-1-3-11-9(5-7)13(18)10-6-8(15(17)20)2-4-12(10)21-11/h1-6H |
InChI Key |
AHSVKZKHGBUXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C(=O)C3=C(O2)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


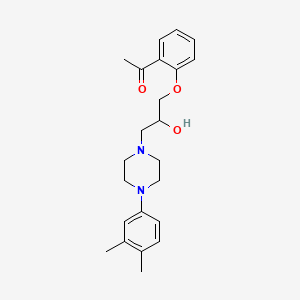
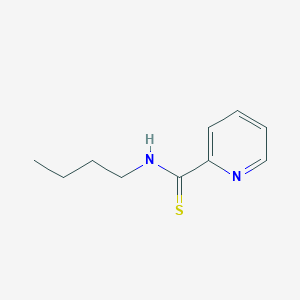
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
